molecular formula C22H17N5O4S B10956768 2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10956768
M. Wt: 447.5 g/mol
InChI Key: KMKYALGLJWSCNM-UHFFFAOYSA-N
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Description

[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-METHYL-2-NITROPHENYL) ETHER is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-METHYL-2-NITROPHENYL) ETHER typically involves multi-step organic reactions. Key steps may include:

  • Formation of the cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions.
  • Functionalization of the core structure to introduce the furan and nitrophenyl groups.
  • Final etherification step to link the furan and nitrophenyl moieties.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and nitrophenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.

Biology

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

Industry

Industrial applications might involve the use of the compound in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • [5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-METHYL-2-NITROPHENYL) ETHER can be compared to other heterocyclic compounds with similar ring structures.
  • Compounds such as triazolopyrimidines, furyl ethers, and nitrophenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H17N5O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C22H17N5O4S/c1-12-5-7-16(15(9-12)27(28)29)30-10-13-6-8-17(31-13)20-24-21-19-14-3-2-4-18(14)32-22(19)23-11-26(21)25-20/h5-9,11H,2-4,10H2,1H3

InChI Key

KMKYALGLJWSCNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6)[N+](=O)[O-]

Origin of Product

United States

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